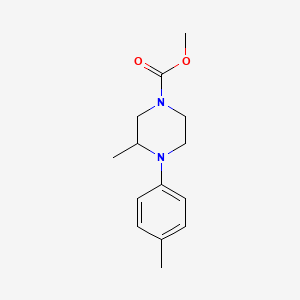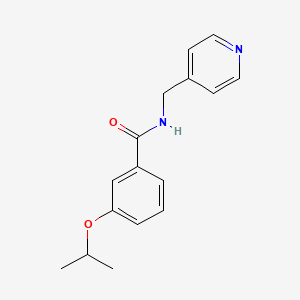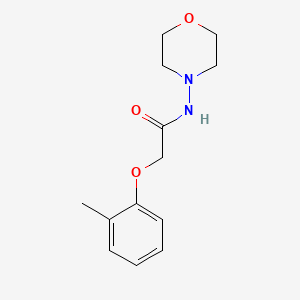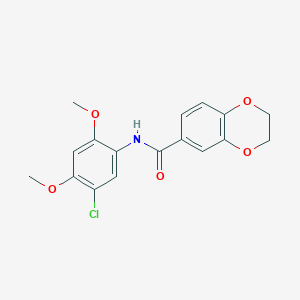![molecular formula C14H16N4O4 B4181356 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide, also known as NIPB, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. NIPB is a small molecule inhibitor that has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could affect the results of experiments if not properly controlled.
Direcciones Futuras
There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide. One of the main areas of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of research is the identification of new applications for this compound, such as in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects.
Another potential application of this compound is in the field of infectious diseases. This compound has been found to have anti-microbial effects against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-22-13-4-3-11(9-12(13)18(20)21)14(19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWOKEFIPYAAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)

![methyl 5-methyl-2-{[2-(3-methyl-4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4181317.png)

![1-(3-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4181342.png)


![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4181351.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181371.png)
![5-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181373.png)

